Castalagin is a naturally occurring hydrolyzable tannin, specifically classified as an ellagitannin. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily found in the wood of oak trees (Quercus spp.) and chestnut trees (Castanea spp.), but it has also been identified in other plant sources like Terminalia ferdinandiana (Kakadu plum) and Lythrum salicaria (purple loosestrife). [, , , , , , , , , , , , , , , , , , , , ] Castalagin is known for its astringent properties and plays a significant role in the organoleptic qualities of oak-matured beverages like wine and whiskey. [, , , ] Additionally, Castalagin has garnered considerable interest in scientific research for its diverse biological activities, including antioxidant, antimicrobial, antiviral, and anticancer properties. [, , , , , , , , , , , , , , ]
The synthesis of Castalagin is primarily achieved through extraction from natural sources rather than artificial synthesis. [, , , , , , , , , , , , , , , , ] Various extraction methods have been employed, including solid-liquid extraction using solvents like acetone, methanol, and ethanol, as well as advanced techniques such as subcritical water extraction. [, , , , , , , , , , , , , , , , ] The specific extraction conditions, such as solvent type, temperature, and time, significantly impact the yield and purity of Castalagin obtained. [, , , , , , , , , , , , , , , , ] Purification techniques like column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly used to isolate Castalagin from the crude extracts. [, , , , , , , , , , , , , , , ]
Castalagin possesses a complex molecular structure characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) moieties. [, , , , , , , ] The stereochemistry at the C1 carbon atom of the glucose core distinguishes Castalagin from its diastereoisomer, Vescalagin. [, , , ] Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in elucidating the intricate structural details of Castalagin. [, , , , , , , ] Two-dimensional NMR techniques, like NOE spectroscopy (Nuclear Overhauser Effect Spectroscopy), have been particularly valuable in determining the spatial arrangement of the various functional groups within the Castalagin molecule. []
Castalagin exhibits a multifaceted mechanism of action depending on the biological context. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting against oxidative stress. [, , , , ] The antimicrobial activity of Castalagin is thought to involve interactions with bacterial cell membranes and inhibition of bacterial enzymes, although the precise mechanisms are still under investigation. [, , ] In the context of antiviral activity, Castalagin has been shown to inhibit viral enzymes, such as the herpes simplex virus type 1 (HSV-1) protease, thereby interfering with viral replication. [, ] Castalagin's anticancer effects are thought to involve multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. [, ] Studies have also implicated Castalagin in the inhibition of protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR) in colon carcinoma cells, suggesting a potential role in cancer prevention or treatment. []
Castalagin is a complex polyphenol with distinct physical and chemical properties. Its molecular weight is 936.6 g/mol, and it typically appears as a light yellow to brownish powder. [, ] Castalagin is soluble in polar solvents like water, methanol, and ethanol, but its solubility can be influenced by factors like pH and temperature. [, , , , , , , ] Castalagin is known for its astringent taste, characterized by a puckering or drying sensation in the mouth. [, , , ] Its astringency is attributed to its ability to bind to salivary proteins, causing precipitation and reducing lubrication in the mouth. [, , , ] Studies have also explored the thermodegradability of Castalagin, demonstrating its susceptibility to thermal decomposition, particularly during oak wood toasting. [, ]
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